4-Benzyl-1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Synonyms : 1-4-fluorobenzyl piperazine, 1-4-fluorophenyl methyl piperazine, 1-4-fluorobenzyl-piperazine, and others .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-Fluorobenzyl bromide (CAS: 459-46-1) with an appropriate amine or amine derivative. The bromide group is replaced by the benzyl group, resulting in the desired product. The reaction conditions and reagents used in this process are crucial for achieving high yields and purity .
Molecular Structure Analysis
The molecular structure of 4-Benzyl-1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione consists of a pyrazinedione core with benzyl and fluorobenzyl substituents. The fluorine atom enhances the compound’s electronic properties, making it potentially useful in various applications .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including substitution, addition, and condensation reactions. For instance, it can undergo nucleophilic substitution reactions with other nucleophiles. Additionally, it may react with electrophiles due to the presence of the benzyl moiety. Further investigation is needed to explore its reactivity in detail .
Physical and Chemical Properties Analysis
Aplicaciones Científicas De Investigación
Structural Analysis and Crystallography
Research has demonstrated the structural analysis and crystallographic study of dibenzyl and bis(4-methoxybenzyl) derivatives of 1,2,3,5,6,7-hexahydro-2,4,6,8-tetraaza-s-indacene, which share a similar structural motif with the compound . These studies reveal centrosymmetric molecules with S-shaped structures and detailed interactions between molecular components, contributing to the understanding of molecular conformations and packing arrangements in crystals (Gasser & Stoeckli-Evans, 2004).
Synthesis and Chemical Properties
Further research focuses on the synthesis and evaluation of novel fluoro-substituted benzo- and benzothieno fused pyrano[2,3-c]pyrazol-4(1H)-ones. These studies offer insights into the synthetic pathways that could potentially be applied or adapted for the synthesis of 4-Benzyl-1-(4-fluorobenzyl)-3-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione, exploring the influence of fluorine substitutions on chemical properties and reactivities (Holzer et al., 2010).
Protective Groups in Synthesis
Another area of research introduces new protecting groups for alcohols, specifically the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, which highlights the role of fluorine and protecting groups in synthetic chemistry. This work could be relevant for the synthesis or modification of complex molecules like this compound, demonstrating strategies to protect functional groups during synthetic procedures (Crich, Li, & Shirai, 2009).
Pharmaceutical Chemistry
Investigations into new fluoro derivatives of the pyrazolo[5,1-c][1,2,4]benzotriazine system for ligands at the benzodiazepine site on the GABA(A) receptor illustrate the pharmacological potential of fluorinated compounds. This suggests a pathway for exploring the therapeutic applications of fluorine-containing molecules, possibly including the target compound, in modulating biological targets (Guerrini et al., 2010).
Direcciones Futuras
Propiedades
IUPAC Name |
(3E)-4-benzyl-1-[(4-fluorophenyl)methyl]-3-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN2O3/c1-32-23-13-9-19(10-14-23)15-24-26(31)28(16-21-7-11-22(27)12-8-21)18-25(30)29(24)17-20-5-3-2-4-6-20/h2-15H,16-18H2,1H3/b24-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIPGDYWVZHOFEA-BUVRLJJBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(CC(=O)N2CC3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)N(CC(=O)N2CC3=CC=CC=C3)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.